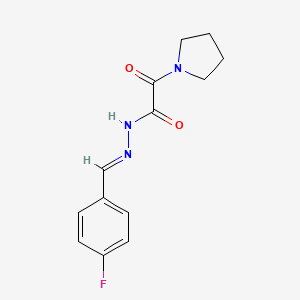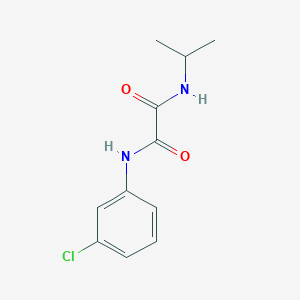![molecular formula C15H11BrFN3O2 B3848476 N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B3848476.png)
N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
Descripción general
Descripción
N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, and an oxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide typically involves the reaction of 3-bromoaniline with 4-fluorobenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the bromine and fluorine-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-bromophenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
- N-(3-bromophenyl)-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide
Uniqueness
N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability and binding properties compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2/c16-11-2-1-3-13(8-11)19-14(21)15(22)20-18-9-10-4-6-12(17)7-5-10/h1-9H,(H,19,21)(H,20,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNRHWMNJMJRHK-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848395.png)

![N-cyclohexyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B3848426.png)
![N-[(4-chlorophenyl)methyl]-N'-cyclohexyloxamide](/img/structure/B3848433.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B3848460.png)
![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)
![N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide](/img/structure/B3848486.png)
![N-[(2,4-dichlorophenyl)methyl]-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]oxamide](/img/structure/B3848492.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848497.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B3848500.png)
![N'-[(E)-(4-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B3848507.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848519.png)
